4-Chlorobenzaldehyde-2,3,5,6-d4

Catalog No.
S1524528
CAS No.
62285-59-0
M.F
C7H5ClO
M. Wt
144.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde-2,3,5,6-d4

CAS Number

62285-59-0

Product Name

4-Chlorobenzaldehyde-2,3,5,6-d4

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

144.59 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D

InChI Key

AVPYQKSLYISFPO-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H]

-Chlorobenzaldehyde-2,3,5,6-d4 (also known as deuterated 4-chlorobenzaldehyde) is a specific isotopically labeled molecule used in various scientific research applications. It differs from the standard 4-chlorobenzaldehyde by the presence of four deuterium atoms (atoms of hydrogen where the nucleus contains one neutron and one proton) at specific positions in the molecule, denoted by the "-d4" suffix.

Applications in Research

Several scientific research applications utilize 4-Chlorobenzaldehyde-2,3,5,6-d4, including:

  • NMR Spectroscopy

    Due to the distinct properties of deuterium compared to hydrogen, 4-Chlorobenzaldehyde-2,3,5,6-d4 is employed in Nuclear Magnetic Resonance (NMR) spectroscopy. The specific deuterium labeling simplifies the NMR spectrum by reducing signal overlap, allowing researchers to better understand the structure and dynamics of molecules. Source: Applications of Deuterated Solvents in NMR Spectroscopy_ Deuterated_Solvents_in_NMR_Spectroscopy

  • Isotopic Tracing

    The incorporation of deuterium atoms allows scientists to track the movement and transformation of 4-Chlorobenzaldehyde-2,3,5,6-d4 within a system. This technique, known as isotopic tracing, is valuable in studying reaction mechanisms, metabolic pathways, and other processes. Source: Isotopic Tracers in Metabolic Research:

  • Synthesis of Deuterated Compounds

    4-Chlorobenzaldehyde-2,3,5,6-d4 can serve as a starting material for the synthesis of other deuterated compounds. These compounds possess altered properties compared to their non-deuterated counterparts and find applications in various fields, including drug discovery and material science. Source: Isotopic Labeling in Medicinal Chemistry:

4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-chlorobenzaldehyde, an organic compound with the molecular formula C₇H₅ClO. The presence of deuterium (D) atoms instead of hydrogen (H) in the positions 2, 3, 5, and 6 of the benzene ring alters its physical and chemical properties, making it useful in various research applications. This compound is typically synthesized from 4-chlorobenzyl alcohol through oxidation processes and can further be oxidized to form 4-chlorobenzoic acid .

Similar to its non-deuterated counterpart. Notable reactions include:

  • Oxidation: It can be oxidized to yield 4-chlorobenzoic acid.
  • Condensation Reactions: It reacts with malononitrile to form 4-chlorobenzylidenylmalononitrile.
  • Amination: The compound can react with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine .

The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 typically involves the following methods:

  • Deuterated Oxidation: Starting from deuterated 4-chlorobenzyl alcohol, oxidation can be achieved using oxidizing agents such as chromic acid or potassium permanganate.
  • Deuteration Techniques: Deuterium labeling can be introduced through various synthetic routes that involve isotopic exchange or direct substitution methods .

The primary applications of 4-Chlorobenzaldehyde-2,3,5,6-d4 include:

  • Isotope Labeling: Used in studies involving metabolic pathways and drug metabolism due to its stable isotope properties.
  • Chemical Research: Serves as a precursor for synthesizing various organic compounds in laboratory settings.
  • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for tracking reaction mechanisms .

Interaction studies involving 4-Chlorobenzaldehyde-2,3,5,6-d4 focus on its reactivity with biological molecules and other chemical species. These studies can reveal insights into how deuterated compounds behave differently from their hydrogen counterparts in biological systems. The unique isotopic composition may affect binding affinities and reaction rates during enzymatic processes .

Several compounds share structural similarities with 4-Chlorobenzaldehyde-2,3,5,6-d4. A comparison highlights their unique features:

Compound NameChemical FormulaNotes
4-ChlorobenzaldehydeC₇H₅ClOParent compound without deuterium labeling.
BenzaldehydeC₇H₆ONo chlorine substituent; serves as a baseline comparison.
2-ChlorobenzaldehydeC₇H₅ClOChlorine at a different position; affects reactivity.
3-ChlorobenzaldehydeC₇H₅ClOSimilar structure but different chlorine positioning.
Deuterated BenzaldehydeC₇D₆OContains deuterium but lacks chlorine substituent.

The uniqueness of 4-Chlorobenzaldehyde-2,3,5,6-d4 lies in its combination of chlorine substitution and deuterium labeling, which can significantly alter its chemical behavior and applications in research settings .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro(~2~H_4_)benzaldehyde

Dates

Modify: 2023-08-15

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